Chiral Purity and Enantiomeric Excess for (S)-(-)-8-Methoxy-2-aminotetralin
The (S)-enantiomer of 8-methoxy-2-aminotetralin is essential for consistent biological activity. Commercial sources specify enantiomeric purity, typically ≥97% for the free base and ≥98% for the hydrochloride salt, ensuring that the biological effects attributed to the (S)-form are not confounded by the presence of the (R)-enantiomer . In contrast, racemic 8-methoxy-2-aminotetralin (CAS 3880-77-1) contains a 50:50 mixture of (R) and (S) enantiomers, which can exhibit different pharmacological profiles .
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | (S)-(-)-8-Methoxy-2-aminotetralin (CAS 127253-44-5), purity typically ≥97-98% (free base) or ≥98% (HCl salt) |
| Comparator Or Baseline | Racemic 8-Methoxy-2-aminotetralin (CAS 3880-77-1), a 50:50 mixture of (R) and (S) enantiomers |
| Quantified Difference | The (S)-enantiomer is a single, defined stereoisomer, while the racemate is a mixture of two potentially different pharmacophores |
| Conditions | Commercially available research chemicals, as per vendor specifications |
Why This Matters
Procurement of the pure (S)-enantiomer is mandatory for experiments where stereochemistry dictates receptor binding and functional response.
